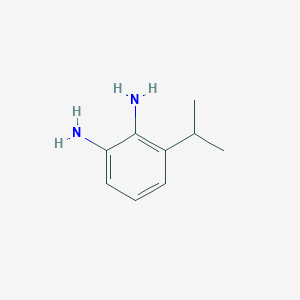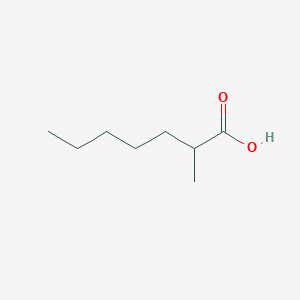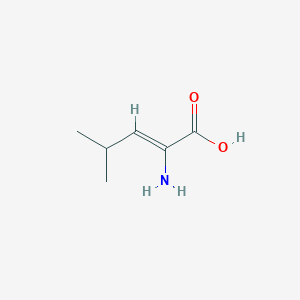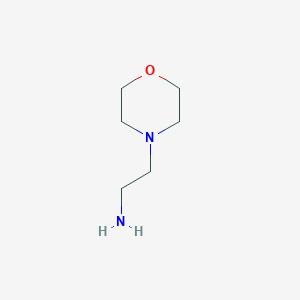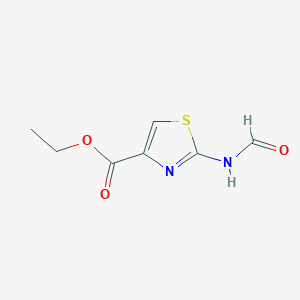
ethyl 2-formamido-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-formamidothiazole-4-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the formamido group enhances its reactivity and potential for forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-formamidothiazole-4-carboxylate can be synthesized through the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . The reaction typically proceeds as follows:
- Ethyl bromopyruvate and thiourea are mixed in ethanol.
- The mixture is refluxed for 24 hours.
- The progress of the reaction is monitored using thin-layer chromatography (TLC).
- The product is then isolated and purified.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2-formamidothiazole-4-carboxylate may involve optimized reaction conditions to increase yield and reduce production costs. This could include the use of continuous flow reactors and automated monitoring systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-formamidothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamido group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 2-formamidothiazole-4-carboxylate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 2-formamidothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formamido group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Ethyl 2-aminothiazole-4-carboxylate
- Methyl 2-aminothiazole-4-carboxylate
- 2-Aminothiazole-4-carboxylic acid
Comparison: Ethyl 2-formamidothiazole-4-carboxylate is unique due to the presence of the formamido group, which enhances its reactivity and potential for forming hydrogen bonds. This distinguishes it from similar compounds like ethyl 2-aminothiazole-4-carboxylate, which lacks the formamido group and may have different reactivity and biological activity profiles .
Propriétés
Numéro CAS |
123724-91-4 |
|---|---|
Formule moléculaire |
C7H8N2O3S |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
ethyl 2-formamido-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)5-3-13-7(9-5)8-4-10/h3-4H,2H2,1H3,(H,8,9,10) |
Clé InChI |
XXEMKKFSTBPYGK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CSC(=N1)NC=O |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)NC=O |
Synonymes |
4-Thiazolecarboxylicacid,2-(formylamino)-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


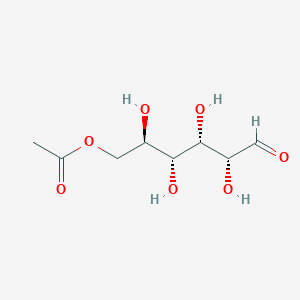
![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
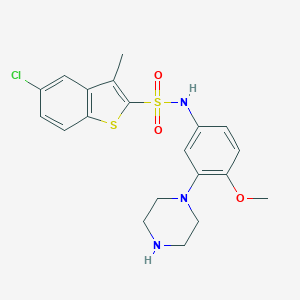
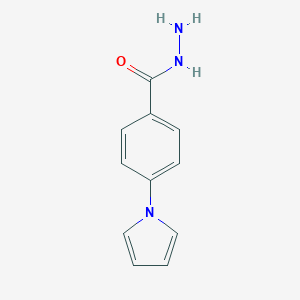
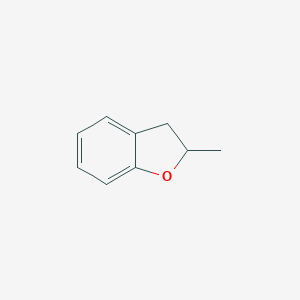
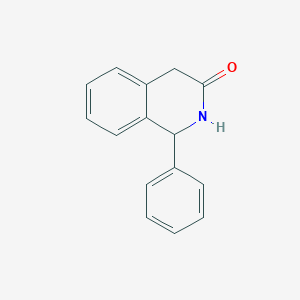
![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)
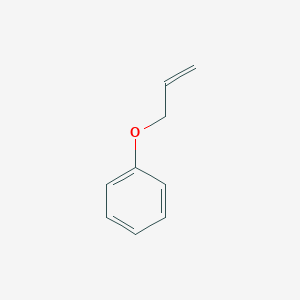
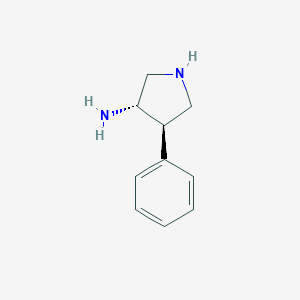
![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)
